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molecular formula C7H4BrNO3 B8764304 Methyl 4-bromo-5-cyanofuran-2-carboxylate CAS No. 648412-57-1

Methyl 4-bromo-5-cyanofuran-2-carboxylate

Cat. No. B8764304
M. Wt: 230.02 g/mol
InChI Key: KPXZMJOVIGEKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485661B2

Procedure details

To a solution of 46.55 g (0.20 mol) of methyl 4-bromo-5-formyl-2-furoate in 465 mL of acetonitrile was added 15.28 g (0.22 mol) of hydroxylamine hydrochloride. To this suspension 96.6 mL (1.2 mol) of pyridine was added dropwise over a period of 35 min, at 20-25° C. After 90 min stirring neat trifluoroacetic anhydride (67.72 mL, 0.48 mol) was dropped in over 45 min at room temperature. After 2.5 hours stirring the reaction mass was poured in a mixture of HCl 1 M (0.75 L) and ethyl acetate (0.75 L); the aqueous layer was extracted again with 0.45 L of ethyl acetate. The organic extracts were washed with 0.45 L of 2 M HCl and the aqueous layer was back extracted with 0.3 L of ethyl acetate. The combined organic extracts were concentrated under reduced pressure to dryness. This crude material was dissolved in 100 mL of ethanol 95° and treated dropwise with 150 mL of water under efficient stirring at 40°-45° C. The resulting suspension was cooled to 0/+4° C. for 1 hour then filtered to afford, after drying, 44.2 g of product as light cream solid.
Quantity
46.55 g
Type
reactant
Reaction Step One
Quantity
15.28 g
Type
reactant
Reaction Step One
Quantity
465 mL
Type
solvent
Reaction Step One
Quantity
96.6 mL
Type
reactant
Reaction Step Two
Quantity
67.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.75 L
Type
solvent
Reaction Step Four
Quantity
0.75 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[O:5][C:6]=1[CH:7]=O.Cl.NO.[N:16]1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(#N)C.Cl.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[O:5][C:6]=1[C:7]#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
46.55 g
Type
reactant
Smiles
BrC=1C=C(OC1C=O)C(=O)OC
Name
Quantity
15.28 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
465 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
96.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
67.72 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
0.75 L
Type
solvent
Smiles
Cl
Name
Quantity
0.75 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
After 2.5 hours stirring the reaction mass
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped in over 45 min at room temperature
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted again with 0.45 L of ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with 0.45 L of 2 M HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted with 0.3 L of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated under reduced pressure to dryness
DISSOLUTION
Type
DISSOLUTION
Details
This crude material was dissolved in 100 mL of ethanol 95°
ADDITION
Type
ADDITION
Details
treated dropwise with 150 mL of water
STIRRING
Type
STIRRING
Details
under efficient stirring at 40°-45° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0/+4° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
BrC=1C=C(OC1C#N)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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